molecular formula C13H10FN3O B13103865 5-Fluoro-3-(pyridin-3-ylamino)indolin-2-one

5-Fluoro-3-(pyridin-3-ylamino)indolin-2-one

Cat. No.: B13103865
M. Wt: 243.24 g/mol
InChI Key: BIWHMFIUIJQHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(pyridin-3-ylamino)indolin-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(pyridin-3-ylamino)indolin-2-one typically involves the reaction of 5-fluoroindole with pyridin-3-ylamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(pyridin-3-ylamino)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(pyridin-3-ylamino)indolin-2-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds and thereby reducing the impact of carbohydrates on blood glucose levels . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-(pyridin-3-ylamino)indolin-2-one stands out due to the presence of both the fluorine atom and the pyridin-3-ylamino group, which contribute to its unique chemical properties and biological activities. The fluorine atom enhances the compound’s stability and bioavailability, while the pyridin-3-ylamino group allows for specific interactions with biological targets .

Properties

Molecular Formula

C13H10FN3O

Molecular Weight

243.24 g/mol

IUPAC Name

5-fluoro-3-(pyridin-3-ylamino)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H10FN3O/c14-8-3-4-11-10(6-8)12(13(18)17-11)16-9-2-1-5-15-7-9/h1-7,12,16H,(H,17,18)

InChI Key

BIWHMFIUIJQHIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.